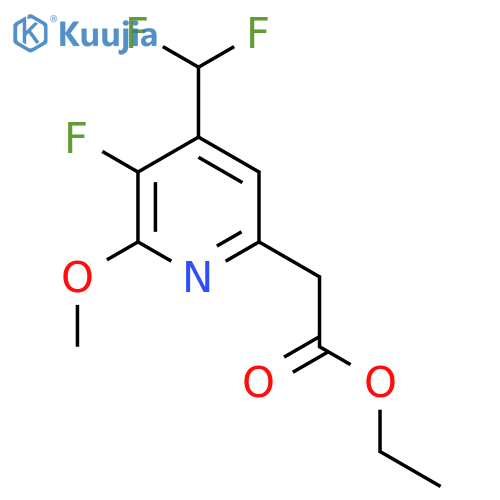

Cas no 1806975-54-1 (Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate)

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate

-

- インチ: 1S/C11H12F3NO3/c1-3-18-8(16)5-6-4-7(10(13)14)9(12)11(15-6)17-2/h4,10H,3,5H2,1-2H3

- InChIKey: KXLNZJBVVSLJBV-UHFFFAOYSA-N

- ほほえんだ: FC1=C(N=C(C=C1C(F)F)CC(=O)OCC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 278

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035283-1g |

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate |

1806975-54-1 | 95% | 1g |

$2,779.20 | 2022-03-31 | |

| Alichem | A029035283-500mg |

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate |

1806975-54-1 | 95% | 500mg |

$1,802.95 | 2022-03-31 | |

| Alichem | A029035283-250mg |

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate |

1806975-54-1 | 95% | 250mg |

$999.60 | 2022-03-31 |

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate 関連文献

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetateに関する追加情報

Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate: A Comprehensive Overview

The compound Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate, identified by the CAS number 1806975-54-1, is a highly specialized organic compound with significant applications in various fields, particularly in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which includes a pyridine ring substituted with difluoromethyl, fluoro, methoxy, and acetate groups. The presence of these substituents imparts distinct chemical properties, making it a valuable molecule for research and development purposes.

Recent studies have highlighted the potential of Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate in the synthesis of bioactive compounds. Its structure serves as a versatile scaffold for the development of new drugs, particularly in the areas of oncology and neurodegenerative diseases. Researchers have explored its ability to act as a precursor for more complex molecules, leveraging its functional groups to facilitate various chemical transformations.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the preparation of the pyridine ring, followed by substitution reactions to introduce the difluoromethyl, fluoro, and methoxy groups. The final step involves esterification to form the acetate group. This process has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

In terms of physical properties, Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate exhibits a melting point of approximately 120°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various chemical reactions. The compound is also stable under normal storage conditions, provided it is protected from light and moisture.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of agrochemicals. Recent research has demonstrated its potential as a building block for herbicides and insecticides with enhanced efficacy and reduced environmental impact. Its ability to undergo nucleophilic substitution reactions makes it particularly useful in this context.

Moreover, Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate has shown promise in medicinal chemistry as a lead compound for drug discovery. Its structure allows for easy modification to target specific biological pathways, making it a valuable tool for researchers in this field. For instance, studies have explored its potential as an inhibitor of certain enzymes involved in cancer progression.

In conclusion, Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate (CAS No. 1806975-54-1) is a versatile and valuable compound with wide-ranging applications across multiple industries. Its unique structure and chemical properties make it an essential component in modern chemical research and development. As ongoing studies continue to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.

1806975-54-1 (Ethyl 4-(difluoromethyl)-3-fluoro-2-methoxypyridine-6-acetate) 関連製品

- 881041-20-9(Ethyl 7-bromo-5-isopropyl-1h-indole-2-carboxylate)

- 2068927-42-2(tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate)

- 2580214-45-3(2-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide)

- 1353974-47-6([(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid)

- 869075-34-3(N'-2-(4-chlorophenyl)ethyl-N-(2,5-dimethoxybenzenesulfonyl)guanidine)

- 1339138-20-3(N-Acetyl-2-methyl-1,3-propanediamine)

- 64194-58-7(6-Amino-5-formylamino-3H-pyrimidine-4-one)

- 1806557-78-7(1-(2-Ethoxy-6-methylphenyl)propan-2-one)

- 1824438-41-6(2-Bromo-4-chloro-1-(methoxymethyl)benzene)

- 1550641-57-0(3,3-dimethoxy-1-(3-methylthiophen-2-yl)propan-1-one)